molecular formula C23H33NO3S2 B101717 2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-phenyl-1,2,3,6-tetrahydropyridine CAS No. 18794-23-5

2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-phenyl-1,2,3,6-tetrahydropyridine

Cat. No. B101717
CAS RN: 18794-23-5
M. Wt: 435.6 g/mol
InChI Key: ZWFZFSUFGXNYAX-UHFFFAOYSA-N
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Description

2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-phenyl-1,2,3,6-tetrahydropyridine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as ABT-594 and is classified as a nicotinic acetylcholine receptor agonist. The purpose of

Mechanism Of Action

ABT-594 acts as a potent agonist of the nicotinic acetylcholine receptors in the brain. This receptor is involved in the transmission of nerve impulses and is responsible for the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. The activation of nicotinic acetylcholine receptors by ABT-594 leads to the release of these neurotransmitters, which can produce analgesic effects and reduce cravings for nicotine.

Biochemical And Physiological Effects

ABT-594 has been shown to produce analgesic effects in animal models of chronic pain. The compound has also been shown to reduce the severity of withdrawal symptoms in animal models of nicotine addiction. ABT-594 has been shown to have a high affinity for nicotinic acetylcholine receptors in the brain, which may contribute to its potent analgesic effects.

Advantages And Limitations For Lab Experiments

ABT-594 has several advantages for use in lab experiments. It has a high affinity for nicotinic acetylcholine receptors, which makes it a potent agonist for these receptors. ABT-594 has also been shown to produce analgesic effects in animal models of chronic pain, which makes it a useful tool for studying the mechanisms of pain. However, ABT-594 has limitations in that it is a complex compound to synthesize and is relatively expensive.

Future Directions

For the study of ABT-594 include the development of new analogs and the exploration of its potential use in the treatment of other conditions.

Synthesis Methods

The synthesis of ABT-594 involves several steps, including the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine with tert-butyl thiol in the presence of a base to form 4-phenyl-1,2,3,6-tetrahydropyridine-3-thiol. The resulting compound is then acetylated and oxidized to form ABT-594. The synthesis of ABT-594 is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

ABT-594 has been extensively studied for its potential applications in the field of medicine. It has been shown to have analgesic properties that are effective in treating chronic pain. ABT-594 has also been studied for its potential use in the treatment of nicotine addiction. The compound has been shown to activate nicotinic acetylcholine receptors in the brain, which may help reduce cravings for nicotine.

properties

CAS RN

18794-23-5

Product Name

2-Acetoxy-1-acetyl-3,6-di(tert-butylthio)-4-phenyl-1,2,3,6-tetrahydropyridine

Molecular Formula

C23H33NO3S2

Molecular Weight

435.6 g/mol

IUPAC Name

[1-acetyl-3,6-bis(tert-butylsulfanyl)-4-phenyl-3,6-dihydro-2H-pyridin-2-yl] acetate

InChI

InChI=1S/C23H33NO3S2/c1-15(25)24-19(28-22(3,4)5)14-18(17-12-10-9-11-13-17)20(29-23(6,7)8)21(24)27-16(2)26/h9-14,19-21H,1-8H3

InChI Key

ZWFZFSUFGXNYAX-UHFFFAOYSA-N

SMILES

CC(=O)N1C(C=C(C(C1OC(=O)C)SC(C)(C)C)C2=CC=CC=C2)SC(C)(C)C

Canonical SMILES

CC(=O)N1C(C=C(C(C1OC(=O)C)SC(C)(C)C)C2=CC=CC=C2)SC(C)(C)C

Origin of Product

United States

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